molecular formula C6H11Cl2F3N2 B1413372 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride CAS No. 1823931-68-5

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride

Cat. No. B1413372
CAS RN: 1823931-68-5
M. Wt: 239.06 g/mol
InChI Key: QGDRLAJXLXETDS-UHFFFAOYSA-N
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Description

“[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride” is a chemical compound. The IUPAC name for this compound is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)hydrazine . It’s a derivative of hydrazine, which is an inorganic compound with the formula N2H4.


Molecular Structure Analysis

The molecular formula of this compound is C6H11Cl2F3N2 . It contains six carbon atoms, eleven hydrogen atoms, two chlorine atoms, three fluorine atoms, and two nitrogen atoms.

Scientific Research Applications

Molecular Rods in Materials Science

The unique structure of bicyclo[1.1.1]pentane (BCP) derivatives, including our compound of interest, allows them to act as molecular rods. These rods can be used in the construction of complex materials, providing rigidity and three-dimensional architecture essential for advanced material properties .

Supramolecular Linker Units

BCP derivatives serve as supramolecular linker units. They are integral in creating large, complex structures by linking smaller units together. This application is crucial in the development of new materials with specific, desired properties .

Liquid Crystals

In the field of liquid crystal technology, BCP derivatives, due to their geometric and electronic properties, are used to influence the behavior and properties of liquid crystals. This has implications for display technologies and other applications where controlled orientation of molecules is vital .

FRET Sensors

Fluorescence Resonance Energy Transfer (FRET) sensors benefit from the incorporation of BCP derivatives. The structural attributes of these compounds can enhance the sensitivity and specificity of FRET-based assays, which are widely used in biochemical research .

Metal–Organic Frameworks (MOFs)

BCP derivatives are utilized in the construction of MOFs, which are coordination networks with organic ligands containing metal ion nodes. These frameworks have a variety of applications, including gas storage, separation, and catalysis .

Bioisostere in Drug Discovery

The BCP motif has emerged as a valuable bioisostere within drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes, potentially improving solubility, potency, and metabolic stability of drug molecules .

Synthetic Approaches in Medicinal Chemistry

BCP-containing building blocks, such as our compound, are significant in medicinal chemistry. They are used to create various derivatives for drug development, offering better solubility and improved metabolic stability .

Biologically-Relevant Target Analogues

The compound’s broad substrate scope and functional group tolerance make it suitable for creating analogues of biologically-relevant targets like peptides, nucleosides, and pharmaceuticals, which is a critical aspect of biomedical research .

Mechanism of Action

Mode of Action

It’s known that the compound interacts with its targets via a radical chain reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Trifluoromethyl)bicyclo[11It’s known that the compound is a solid at room temperature and is soluble in appropriate solvents . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride. For instance, the compound should be handled in a well-ventilated laboratory environment to avoid exposure to skin, eyes, or respiratory tract . The compound’s stability may also be affected by factors such as temperature, pH, and light exposure.

properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2.2ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;;/h11H,1-3,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDRLAJXLXETDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
Reactant of Route 2
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
Reactant of Route 3
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
Reactant of Route 4
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
Reactant of Route 5
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
Reactant of Route 6
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride

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